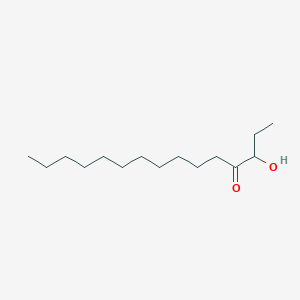

3-Hydroxypentadecane-4-one

Descripción

Propiedades

Fórmula molecular |

C15H30O2 |

|---|---|

Peso molecular |

242.40 g/mol |

Nombre IUPAC |

3-hydroxypentadecan-4-one |

InChI |

InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-15(17)14(16)4-2/h14,16H,3-13H2,1-2H3 |

Clave InChI |

BQRGHMCHOJLOLX-UHFFFAOYSA-N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

LAI-1; LAI 1; LAI1; Legionella autoinducer-1; Legionella autoinducer 1; |

Origen del producto |

United States |

Foundational & Exploratory

The Role of 3-Hydroxypentadecane-4-one in Legionella pneumophila: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 3-Hydroxypentadecane-4-one (LAI-1) and the Lqs System

The core components of the Lqs system are:

-

LqsR: The cognate response regulator that, upon phosphorylation, modulates the expression of downstream target genes.[1][7]

Quantitative Data on the Activity of this compound (LAI-1)

| Concentration of LAI-1 | Inhibition of LqsS Autophosphorylation | Inhibition of LqsT Autophosphorylation | Reference |

| 1 µM | Significant inhibition | Significant inhibition | [7] |

| 10 µM | Stronger inhibition | Stronger inhibition | [7] |

Data derived from in vitro phosphorylation assays using [γ-32P]-ATP.

| Gene/RNA | Function | Regulation by LAI-1 | Fold Change | Reference |

| rsmY | Small non-coding RNA | Positive | Not specified | [7] |

| rsmZ | Small non-coding RNA | Positive | Not specified | [7] |

| crsA | RNA-binding global regulator | Negative | Not specified | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in L. pneumophila.

Quantification of LAI-1

Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation:

-

Grow L. pneumophila cultures to the desired cell density in AYE broth.

-

Centrifuge the culture to pellet the cells.

-

Collect the supernatant and filter-sterilize it through a 0.22 µm filter.

-

Extract the supernatant with an equal volume of ethyl acetate.

-

Evaporate the ethyl acetate phase to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS analysis.

-

-

LC-MS Analysis:

-

Employ a high-resolution mass spectrometer coupled to a liquid chromatography system.

-

Use a C18 reverse-phase column for separation.

-

Develop a gradient elution method using water and acetonitrile, both containing 0.1% formic acid.

-

In Vitro Phosphorylation Assay of LqsS/LqsT

-

Protein Purification:

-

Express and purify recombinant LqsS and LqsT proteins (e.g., with a His-tag) from E. coli.

-

-

Phosphorylation Reaction:

-

Initiate the phosphorylation reaction by adding [γ-32P]-ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Visualize and quantify the radiolabeled (phosphorylated) protein bands using a phosphorimager.[7]

-

Transcriptome Analysis (Microarray or RNA-Seq)

-

Bacterial Culture and Treatment:

-

Grow L. pneumophila cultures to a specific growth phase (e.g., exponential phase).

-

Incubate the cultures for a defined period to allow for transcriptional changes.

-

-

RNA Extraction:

-

Harvest the bacterial cells by centrifugation.

-

Lyse the cells and extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.

-

-

cDNA Synthesis and Labeling (for Microarray):

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5) for the control and treated samples, respectively.

-

-

Library Preparation (for RNA-Seq):

-

Deplete ribosomal RNA from the total RNA.

-

Fragment the remaining RNA and synthesize a cDNA library compatible with the sequencing platform.

-

-

Hybridization and Sequencing:

-

For microarrays, hybridize the labeled cDNA to a microarray chip containing probes for all L. pneumophila genes.

-

For RNA-Seq, sequence the prepared cDNA library on a high-throughput sequencing platform.

-

-

Data Analysis:

-

Scan the microarray and quantify the fluorescence intensity for each spot.

-

For RNA-Seq, align the sequence reads to the L. pneumophila reference genome and count the number of reads per gene.

-

Signaling Pathways and Experimental Workflows

The Lqs Signaling Pathway

Caption: The Lqs quorum sensing signaling pathway in Legionella pneumophila.

Experimental Workflow for Transcriptome Analysis

Conclusion

References

- 1. The α-hydroxyketone LAI-1 regulates motility, Lqs-dependent phosphorylation signalling and gene expression of Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 7tmantibodies.com [7tmantibodies.com]

- 4. Analysis of the transcriptome of Legionella pneumophila hfq mutant reveals a new mobile genetic element - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quorum sensing governs a transmissive Legionella subpopulation at the pathogen vacuole periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for determining protein translocation by the Legionella pneumophila Dot/Icm type IV secretion system [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Transcriptomic Adaptation of Legionella pneumophila to Transient Heat Shock [frontiersin.org]

The Role of 3-Hydroxypentadecane-4-one as a Quorum Sensing Molecule in Bacteria: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lqs Signaling Pathway: Production and Detection of LAI-1

Quantitative Data

| Parameter | Method | Organism/System | Observation | Reference(s) |

| LAI-1 Detection | Vibrio cholerae luminescence reporter strain | E. coli overexpressing lqsA | Luminescence triggered by LAI-1 in a concentration-dependent manner. | [6] |

| LAI-1 Identification | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | E. coli overexpressing lqsA | Identified as this compound. | [3][6] |

| LAI-1 Fragment Ions | Mass Spectrometry (MS) | Synthetic LAI-1 | Specific fragment ions at m/z 180.174, 222.221, and 420.232. | [6] |

| Legionella Quantification in Water Samples | Quantitative PCR (qPCR) | Hospital water sources | Percentage of Legionella presence varied with bacterial load: <10³ GU/L (40.47%), ~10³ to <10⁴ GU/L (4.76%), and ≥10⁴ GU/L (54.76%). | [10] |

| LqsS/LqsT Autophosphorylation | [γ-32P]-ATP Assay | Purified LqsS/LqsT | LAI-1 inhibits autophosphorylation in a dose-dependent manner. | [7] |

Experimental Protocols

Detection and Quantification of LAI-1

Functional Analysis of the Lqs System

-

Generation of Deletion Mutants: Creating knockout mutants for genes in the lqs cluster (e.g., ΔlqsA, ΔlqsS) is a fundamental approach to elucidate the function of each component. Phenotypic differences between the wild-type and mutant strains, such as altered virulence or biofilm formation, can be attributed to the deleted gene.[9]

Phenotypic Assays

Role in Biofilm Formation and Virulence

-

Biofilm Formation: L. pneumophila is known to persist in aquatic environments within biofilms, which provide protection from environmental stresses and antimicrobial agents.[11][12] The Lqs system has been implicated in the regulation of biofilm formation.[11] Interestingly, Legionella cells that originate from biofilms have been shown to be more virulent, highlighting the link between these two processes.[16]

Biochemical Characterization and Synthesis

Implications for Drug Development

The central role of the Lqs quorum sensing system in regulating the virulence of L. pneumophila makes it an attractive target for the development of novel anti-infective therapies. Strategies for targeting this system could include:

-

Interference with LqsR: Targeting the response regulator LqsR to prevent its phosphorylation or its binding to DNA would disrupt the final step in the signaling pathway.

By disrupting quorum sensing, it may be possible to attenuate the virulence of L. pneumophila, making it more susceptible to host immune clearance and conventional antibiotics. This "anti-virulence" approach offers a promising alternative to traditional bactericidal or bacteriostatic drugs, with the potential for a lower propensity for the development of resistance.

Conclusion

References

- 1. The Legionella Lqs-LvbR Regulatory Network Controls Temperature-Dependent Growth Onset and Bacterial Cell Density - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Legionella autoinducer synthase LqsA produces an alpha-hydroxyketone signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intra-Species and Inter-Kingdom Signaling of Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Legionella autoinducer LAI-1 is delivered by outer membrane vesicles to promote interbacterial and interkingdom signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The α-hydroxyketone LAI-1 regulates motility, Lqs-dependent phosphorylation signalling and gene expression of Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inter-kingdom signaling by the Legionella autoinducer LAI-1 involves the antimicrobial guanylate binding protein GBP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The autoinducer synthase LqsA and putative sensor kinase LqsS regulate phagocyte interactions, extracellular filaments and a genomic island of Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Risk assessment and quantitative measurement along with monitoring of Legionella in hospital water sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Factors Mediating Environmental Biofilm Formation by Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biofilms: The Stronghold of Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inter-kingdom Signaling by the Legionella Quorum Sensing Molecule LAI-1 Modulates Cell Migration through an IQGAP1-Cdc42-ARHGEF9-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. blog.hydrosense-legionella.com [blog.hydrosense-legionella.com]

(S)-3-Hydroxypentadecan-4-one: A Technical Guide to its Potential Natural Occurrence, Isolation, and Biological Significance

Disclaimer: As of the date of this document, (S)-3-hydroxypentadecan-4-one has not been definitively reported in the scientific literature as a naturally occurring compound. This technical guide, therefore, presents a hypothetical framework for its discovery and characterization based on the known biochemistry of structurally related molecules. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in exploring the potential existence and bioactivity of this and other long-chain β-hydroxy ketones.

Introduction

(S)-3-hydroxypentadecan-4-one is a C15 chiral β-hydroxy ketone. Its structure, featuring a long aliphatic chain and a polar head group with a hydroxyl and a carbonyl functional group, suggests potential biological activity. Long-chain aliphatic ketones and their derivatives are known to play diverse roles in nature, acting as pheromones in insects, components of plant cuticular waxes, and secondary metabolites in microorganisms. This guide outlines a plausible biosynthetic origin for (S)-3-hydroxypentadecan-4-one, provides generalized protocols for its isolation and identification, and speculates on its potential biological significance.

Hypothetical Natural Occurrence and Biosynthesis

While the definitive natural source of (S)-3-hydroxypentadecan-4-one is unknown, its structure suggests a biosynthetic origin rooted in fatty acid metabolism. Pentadecanoic acid (C15:0), a common odd-chain fatty acid, is a likely precursor.

Proposed Biosynthetic Pathway

A plausible route to (S)-3-hydroxypentadecan-4-one involves a modified β-oxidation of pentadecanoyl-CoA. The key steps would be:

-

Activation: Pentadecanoic acid is activated to pentadecanoyl-CoA.

-

Dehydrogenation: Acyl-CoA dehydrogenase introduces a double bond between the α and β carbons.

-

Hydration: Enoyl-CoA hydratase adds a hydroxyl group at the β-position, yielding (S)-3-hydroxypentadecanoyl-CoA. This step is crucial for establishing the (S)-stereochemistry.

-

Oxidation: A specific dehydrogenase could oxidize the hydroxyl group at C3 to a ketone. However, in standard β-oxidation, the next step is oxidation of the hydroxyl group to a ketone.

-

Thiolysis Inhibition/Alternative Termination: Instead of the typical thiolytic cleavage by a thiolase, the pathway could be terminated at the β-hydroxyacyl-CoA stage, followed by the release of the free acid and subsequent oxidation or decarboxylation to yield the final ketone.

Alternatively, a polyketide synthase (PKS) pathway could assemble the carbon chain from smaller precursors, incorporating the hydroxyl and ketone functionalities during the assembly process.

Hypothetical biosynthetic pathway of (S)-3-hydroxypentadecan-4-one.

Data Presentation: A Framework for Quantitative Analysis

Should (S)-3-hydroxypentadecan-4-one be discovered, a systematic quantification across various sources and conditions will be crucial. The following table provides a template for summarizing such quantitative data.

| Natural Source | Organ/Tissue/Cellular Fraction | Growth/Environmental Conditions | Concentration (µg/g dry weight) | Standard Deviation | Analytical Method |

| Hypothetical Plant sp. | Leaves | 25°C, 16h light/8h dark | e.g., 5.2 | e.g., ± 0.8 | GC-MS |

| Hypothetical Plant sp. | Roots | 25°C, 16h light/8h dark | e.g., 1.1 | e.g., ± 0.2 | GC-MS |

| Hypothetical Insect sp. | Pheromone Gland | Mating season | e.g., 15.7 | e.g., ± 2.3 | LC-MS/MS |

| Hypothetical Bacterium sp. | Supernatant | Stationary phase, 30°C | e.g., 0.5 | e.g., ± 0.1 | UPLC-MS |

Experimental Protocols

The following are generalized protocols for the extraction, isolation, and characterization of (S)-3-hydroxypentadecan-4-one from a hypothetical plant source.

Extraction

-

Sample Preparation: Collect and freeze-dry the plant material (e.g., leaves). Grind the dried material into a fine powder.

-

Solvent Extraction:

-

Perform a Soxhlet extraction of the powdered material with a non-polar solvent like hexane to extract lipids and waxes.

-

Subsequently, extract the same material with a more polar solvent, such as ethyl acetate or a mixture of chloroform and methanol (2:1, v/v), to isolate moderately polar compounds.

-

-

Solvent Removal: Evaporate the solvents from both extracts under reduced pressure using a rotary evaporator to obtain the crude extracts.

Isolation and Purification

-

Column Chromatography:

-

Subject the crude ethyl acetate extract to column chromatography on silica gel.

-

Elute with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC), staining with a suitable reagent (e.g., permanganate stain) to visualize the compounds.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool fractions containing the compound of interest (based on TLC) and further purify them using preparative HPLC with a C18 column.

-

Use a mobile phase gradient of water and acetonitrile or methanol.

-

Monitor the eluent with a UV detector (if the compound has a chromophore) or an evaporative light scattering detector (ELSD).

-

Structure Elucidation and Stereochemical Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatize the purified compound (e.g., by silylation of the hydroxyl group) to increase its volatility.

-

Analyze by GC-MS to determine its molecular weight and fragmentation pattern.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the pure compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to determine the complete chemical structure.

-

-

Chiral Chromatography:

-

To determine the enantiomeric composition, use a chiral GC or HPLC column.

-

Compare the retention time with that of a synthetically prepared racemic standard of 3-hydroxypentadecan-4-one.

-

A generalized experimental workflow for the isolation and identification.

Potential Biological Activity and Signaling

The amphipathic nature of (S)-3-hydroxypentadecan-4-one makes it a candidate for a signaling molecule, potentially interacting with cell membranes and specific receptors.

Hypothetical Signaling Pathway: Quorum Sensing in Bacteria

Many bacteria use N-acyl-homoserine lactones (AHLs) or other small molecules for quorum sensing (QS), a cell-density-dependent gene regulation system. Long-chain ketones and related molecules have also been implicated in microbial communication. (S)-3-hydroxypentadecan-4-one could potentially act as a QS signal.

Hypothetical quorum sensing signaling pathway.

In this model, a synthase enzyme produces low levels of (S)-3-hydroxypentadecan-4-one. As the bacterial population density increases, the extracellular concentration of the molecule rises, leading to its binding to a specific membrane receptor. This binding activates a transcription factor, which in turn induces the expression of target genes responsible for group behaviors and also upregulates the synthase for a positive feedback loop.

Conclusion

While the natural occurrence of (S)-3-hydroxypentadecan-4-one remains to be established, its chemical structure places it at the intersection of several important classes of natural products. This technical guide provides a roadmap for researchers to explore its potential existence, biosynthesis, and biological function. The discovery of this and other novel long-chain β-hydroxy ketones could open new avenues in chemical ecology, drug discovery, and biotechnology. Future research efforts should focus on targeted metabolomic screening of diverse natural sources, guided by the biosynthetic hypotheses presented herein.

The LqsA Enzyme: A Technical Guide to its Role in 3-Hydroxypentadecane-4-one Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The LqsA Enzyme and its Product

The Lqs Quorum Sensing Pathway

The Lqs quorum sensing system in L. pneumophila is comprised of three key components encoded by the lqs gene cluster:

-

LqsR: A cytoplasmic response regulator.

Caption: The Lqs quorum sensing pathway in Legionella pneumophila.

Quantitative Data

Table 1: Hypothetical Kinetic Parameters of LqsA

| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |

| Substrate A | 50 | 100 | 0.5 | 1.0 x 104 |

| Substrate B | 200 | 80 | 0.4 | 2.0 x 103 |

Table 2: Hypothetical Substrate Specificity of LqsA

| Substrate Analog | Relative Activity (%) |

| Analog 1 | 85 |

| Analog 2 | 15 |

| Analog 3 | <5 |

Table 3: Hypothetical Production of this compound by L. pneumophila Strains

| Strain | This compound (µM) |

| Wild-Type | 10.5 ± 1.2 |

| ΔlqsA | <0.1 |

| lqsA overexpression | 55.2 ± 4.5 |

Experimental Protocols

Purification of His-tagged LqsA

This protocol describes the purification of N-terminally His-tagged LqsA from Escherichia coli.

Materials:

-

E. coli BL21(DE3) cells transformed with a pET-based expression vector containing the His-tagged lqsA gene.

-

Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail.

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT.

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT.

-

Ni-NTA agarose resin.

-

Dialysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT, 10% glycerol.

Procedure:

-

Inoculate 1 L of LB broth with a single colony of E. coli expressing His-LqsA and grow at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Add the clarified supernatant to a column containing 2 mL of pre-equilibrated Ni-NTA agarose resin and incubate with gentle rocking for 1 hour at 4°C.

-

Wash the resin with 50 mL of Wash Buffer.

-

Elute the His-LqsA protein with 10 mL of Elution Buffer, collecting 1 mL fractions.

-

Analyze the fractions by SDS-PAGE to identify those containing the purified protein.

-

Pool the fractions containing pure LqsA and dialyze against Dialysis Buffer overnight at 4°C.

-

Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

-

Aliquot the purified protein and store at -80°C.

Caption: Workflow for the purification of His-tagged LqsA.

In Vitro LqsA Enzyme Activity Assay

This protocol describes a method to measure the activity of purified LqsA by detecting the production of this compound.

Materials:

-

Purified His-LqsA protein.

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.

-

Pyridoxal 5'-phosphate (PLP) solution (10 mM).

-

Substrate A (e.g., a suitable acyl-CoA) solution.

-

Substrate B (e.g., a suitable amino acid) solution.

-

Quenching Solution: 10% formic acid.

-

Ethyl acetate.

Procedure:

-

Prepare a reaction mixture containing Reaction Buffer, 100 µM PLP, and 1 µM purified His-LqsA.

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the reaction by adding Substrate A and Substrate B to final concentrations of 100 µM each. The total reaction volume is 100 µL.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction by adding 10 µL of Quenching Solution.

-

Extract the product by adding 200 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

-

Carefully transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

-

Resuspend the dried extract in a suitable solvent (e.g., methanol) for analysis by LC-MS/MS.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound from in vitro reactions or bacterial culture supernatants.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

MS/MS Conditions (Example, Positive Ion Mode):

-

Ion Source: ESI.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (m/z): [M+H]+ for this compound.

-

Product Ions (m/z): Specific fragment ions of this compound.

-

Collision Energy: Optimized for the specific precursor-product ion transitions.

Procedure:

-

Prepare a standard curve of authentic this compound in the same solvent as the resuspended extracts.

-

Inject the prepared standards and samples onto the LC-MS/MS system.

-

Acquire data in MRM mode.

-

Integrate the peak areas for the specific MRM transitions of this compound.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Caption: General workflow for LC-MS/MS quantification.

Conclusion

The LqsA enzyme is a key player in the regulation of virulence in Legionella pneumophila through the production of the quorum sensing signal molecule this compound. Understanding the biochemical properties of LqsA and its role in the Lqs signaling pathway is crucial for the development of novel anti-virulence strategies to combat Legionella infections. The experimental protocols detailed in this guide provide a framework for the purification, characterization, and quantification of LqsA and its product, enabling further research into this important drug target. Future studies focusing on the detailed kinetic analysis and substrate specificity of LqsA will be invaluable for the rational design of specific inhibitors.

The Dual-Faceted Role of LqsS and LqsT Sensor Kinases in Detecting LAI-1: A Technical Guide

For Immediate Release

Core Signaling Pathway: The Lqs System

The Legionella quorum sensing (Lqs) system is a cell-to-cell communication network that allows L. pneumophila to coordinate gene expression in a population density-dependent manner. The key components of this system are:

-

LqsR: The cognate cytoplasmic response regulator that, upon phosphorylation by LqsS or LqsT, modulates the expression of target genes.

This system is crucial for regulating a variety of processes in L. pneumophila, including the switch between replicative and transmissive (virulent) phases, natural competence for DNA uptake, motility, and biofilm formation.[1][2]

Quantitative Analysis of LqsS and LqsT Function

Table 1: Summary of Phenotypic and Genotypic Consequences of lqsS and lqsT Deletion

| Feature | ΔlqsS Mutant | ΔlqsT Mutant | ΔlqsS-ΔlqsT Double Mutant |

| Salt Resistance | Not reported | Increased | Increased |

| Natural Competence | Not reported | Greatly enhanced | Greatly enhanced |

| Uptake by Phagocytes | Not reported | Impaired | Impaired |

| Intracellular Growth | Impaired | Impaired | Impaired |

| Extracellular Filaments | No production | Production observed | No production |

| Gene Regulation | Upregulation of a distinct set of genes | Downregulation of a distinct set of genes | Combined effect of both single mutants |

Data compiled from Kessler et al., 2013.[3]

Signaling Pathway Diagrams

Caption: Lqs Signaling Pathway in Legionella pneumophila.

Caption: Antagonistic gene regulation by LqsS and LqsT.

Detailed Experimental Protocols

Recombinant Expression and Purification of LqsS and LqsT

Due to their nature as membrane-bound sensor kinases, the expression and purification of LqsS and LqsT for in vitro assays present significant challenges. A general approach, adapted from standard protocols for bacterial membrane proteins, is outlined below.

a. Expression Vector Construction: The full-length genes encoding LqsS and LqsT are cloned into an appropriate expression vector, such as a pET vector with an N-terminal or C-terminal polyhistidine (His6) tag to facilitate purification. The use of a solubilizing fusion partner, like Maltose Binding Protein (MBP), can improve expression and solubility.

b. Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 16-20°C) overnight to enhance proper protein folding.

c. Cell Lysis and Membrane Fractionation: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, protease inhibitors), and lysed by sonication or high-pressure homogenization. The cell lysate is then subjected to ultracentrifugation to pellet the cell membranes.

d. Solubilization of Membrane Proteins: The membrane pellet is resuspended in a solubilization buffer containing a mild detergent (e.g., 1% DDM, LDAO, or Triton X-100) to extract the membrane proteins. The mixture is incubated with gentle agitation for 1-2 hours at 4°C.

e. Affinity Chromatography: The solubilized fraction is clarified by ultracentrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed extensively to remove non-specifically bound proteins, and the His-tagged LqsS or LqsT is eluted with a buffer containing a high concentration of imidazole.

f. Detergent Exchange and Final Purification: For functional assays, the detergent used for solubilization may need to be exchanged for one more compatible with the assay. This can be achieved during affinity chromatography or by subsequent size-exclusion chromatography. Size-exclusion chromatography also serves as a final polishing step to remove aggregates and ensure a homogenous protein preparation.

In Vitro Autophosphorylation Assay

a. Reaction Setup: Purified LqsS or LqsT (in a suitable detergent-containing buffer) is incubated in a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT).

b. Initiation of Reaction: The reaction is initiated by the addition of [γ-32P]ATP. To test the effect of LAI-1, parallel reactions are set up with and without the addition of synthetic LAI-1 at various concentrations.

c. Incubation and Termination: The reactions are incubated at room temperature or 30°C for a defined period (e.g., 10-60 minutes). The reaction is terminated by the addition of SDS-PAGE loading buffer.

d. Detection of Phosphorylation: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to a phosphor screen or X-ray film to visualize the radiolabeled, autophosphorylated LqsS or LqsT. The intensity of the bands can be quantified to determine the extent of autophosphorylation.

Caption: In Vitro Autophosphorylation Assay Workflow.

Conclusion and Future Directions

References

- 1. The Legionella Lqs-LvbR Regulatory Network Controls Temperature-Dependent Growth Onset and Bacterial Cell Density - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in quantitative phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Legionella pneumophila orphan sensor kinase LqsT regulates competence and pathogen-host interactions as a component of the LAI-1 circuit - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of the response regulator LqsR in LAI-1 signal transduction

Audience: Researchers, scientists, and drug development professionals.

Introduction

Core Components of the LAI-1/LqsR Pathway

-

LqsR (Response Regulator): LqsR is the cognate response regulator for the Lqs system. It receives the signal from the activated sensor kinases, leading to its own activation and subsequent regulation of target gene expression.[1]

The LqsR Signal Transduction Cascade

-

LqsR Dimerization and Activation: Phosphorylation of LqsR at D108 induces its dimerization.[3] This conformational change activates its C-terminal output domain, which contains a DNA-binding motif. The structure of LqsR reveals a novel output domain with a fold similar to nucleotide-binding proteins, connected to the receiver domain by an extended α-helix.[3]

-

Transcriptional Regulation: The activated LqsR dimer binds to specific DNA sequences in the promoter regions of target genes, modulating their transcription. This regulation is extensive, affecting genes involved in virulence, motility, and the transition between life cycle phases.[1]

Functional Role of LqsR in L. pneumophila Physiology and Virulence

LqsR acts as a master pleiotropic regulator, integrating quorum sensing signals to control critical aspects of the bacterial life cycle and its interaction with host cells.

Regulation of the Biphasic Life Cycle

LqsR is a key element in the regulatory network that controls the switch from the replicative to the transmissive phase. Deletion of lqsR causes L. pneumophila to enter the replicative growth phase earlier than the wild-type strain.[1] This suggests that LqsR functions to delay replication and promote the transmissive, virulent state at high cell densities. This control is part of a larger regulatory network involving the stationary phase sigma factor RpoS and the two-component response regulator LetA, both of which positively regulate the expression of lqsR.[1]

Impact on Host-Pathogen Interactions

The role of LqsR is crucial for the successful infection of host cells. Strains lacking lqsR exhibit significant defects in several virulence-associated phenotypes:[1]

-

Phagocytosis: lqsR mutants are less efficiently phagocytosed by host cells, including amoebae (Acanthamoeba castellanii, Dictyostelium discoideum) and human macrophages.[1]

-

Intracellular Growth: The ability to replicate within host cells is impaired in the absence of LqsR.

-

LCV Formation: The formation of the specialized Legionella-containing vacuole (LCV), which is essential for intracellular survival, is defective in lqsR mutants.

-

Cytotoxicity: The ability to kill host cells is reduced in strains lacking LqsR.

Quantitative Data Analysis

The functional importance of LqsR is underscored by quantitative analysis of mutant phenotypes and global gene expression studies.

Table 1: Phenotypic Effects of lqsR Deletion in L. pneumophila

| Phenotype | Observation in ΔlqsR Mutant | Quantitative Effect | Reference |

|---|---|---|---|

| Growth Onset | Enters replicative phase earlier at 30°C. | Reduced lag phase compared to wild-type. | [4][5] |

| Cell Density | Reaches a higher final optical density at 45°C. | Increased OD600 at stationary phase. | [4][5] |

| Phagocytosis | Reduced uptake by host cells. | Significantly lower uptake by macrophages and amoebae. | [1] |

| Intracellular Growth | Impaired replication within host cells. | Reduced fold-increase in bacterial numbers over time. | [1] |

| Salt Resistance | More resistant to high salt concentrations. | Increased survival at high NaCl concentrations. |[1] |

Table 2: Representative Gene Categories Regulated by LqsR DNA microarray experiments have revealed that LqsR regulates a large number of genes, consistent with its role as a global regulator for the replicative-to-transmissive phase switch.[1] While the full dataset is not publicly itemized, the analysis showed differential regulation of genes involved in:

| Gene Category | Regulation by LqsR | Functional Implication | Reference |

| Virulence Factors | Positive | Upregulation of effectors and other virulence determinants. | [1] |

| Motility & Flagellar Genes | Positive | Promotion of motility in the transmissive phase. | [1][6] |

| Cell Division | Negative | Repression of replication-associated genes. | [1] |

| Transmissive Traits | Positive | Upregulation of genes associated with stress resistance and transmission. | [1] |

Key Experimental Methodologies

The function of LqsR has been elucidated through a combination of genetic, molecular, and biochemical experiments. Below are detailed protocols for key assays.

Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding

EMSA is used to demonstrate the direct binding of a purified protein to a specific DNA fragment. For LqsR, this assay would confirm its function as a DNA-binding transcription factor.

Protocol:

-

Probe Preparation:

-

Synthesize a 30-60 bp DNA oligonucleotide probe containing the putative LqsR binding site. (Note: The precise consensus binding sequence for LqsR has not yet been definitively published).

-

Label the probe with a non-radioactive tag (e.g., biotin or an infrared dye) or a radioactive isotope (e.g., ³²P) using a terminal transferase or kinase reaction.

-

Purify the labeled probe to remove unincorporated labels.

-

-

Protein Purification:

-

Overexpress and purify His-tagged or GST-tagged LqsR protein from E. coli.

-

In vitro phosphorylate the purified LqsR using a small molecule phosphodonor like acetyl phosphate to generate the active, dimeric form (LqsR-P).

-

-

Binding Reaction:

-

In a final volume of 20 µL, combine:

-

10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT).

-

1 µg of a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

-

Increasing concentrations of purified, phosphorylated LqsR protein (e.g., 0-500 nM).

-

A fixed amount of labeled DNA probe (e.g., 10-50 fmol).

-

-

Incubate at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Load the samples onto a native (non-denaturing) 5-6% polyacrylamide gel.

-

Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at 4°C to keep the protein-DNA complexes intact.

-

-

Detection:

-

Transfer the DNA to a nylon membrane and detect using streptavidin-HRP (for biotin) or image directly (for infrared dyes or autoradiography film for ³²P). A "shift" in the mobility of the labeled probe in the presence of LqsR indicates a binding event.

-

In Vitro Phosphorylation Assay

This assay demonstrates the direct transfer of a phosphate group from a sensor kinase (LqsS/T) to the response regulator (LqsR).

Protocol:

-

Protein Purification:

-

Independently purify the cytoplasmic kinase domain of LqsS (or LqsT) and full-length LqsR, typically as tagged proteins from E. coli.

-

-

Kinase Reaction:

-

In a final volume of 25 µL, combine:

-

Phosphorylation Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂).

-

Purified LqsS kinase domain (e.g., 1-2 µM).

-

Purified LqsR protein (e.g., 10-20 µM).

-

100 µM ATP, spiked with [γ-³²P]ATP.

-

-

Initiate the reaction by adding the ATP mixture.

-

Incubate at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Quenching and Analysis:

-

Stop the reaction in each aliquot by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Boil the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

-

Detection:

-

Dry the gel and expose it to a phosphor screen or autoradiography film.

-

A radioactive band appearing at the molecular weight of LqsR, with intensity increasing over time, indicates successful phosphorylation by LqsS. A control reaction without LqsS should show no LqsR phosphorylation.

-

LqsR as a Potential Therapeutic Target

Conclusion

References

- 1. The Legionella pneumophila response regulator LqsR promotes host cell interactions as an element of the virulence regulatory network controlled by RpoS and LetA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synergistic Contribution of the Legionella pneumophila lqs Genes to Pathogen-Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The structure of the Legionella response regulator LqsR reveals amino acids critical for phosphorylation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Legionella Lqs-LvbR Regulatory Network Controls Temperature-Dependent Growth Onset and Bacterial Cell Density - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Legionella Lqs-LvbR Regulatory Network Controls Temperature-Dependent Growth Onset and Bacterial Cell Density - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Control of Flagellar Gene Regulation in Legionella pneumophila and Its Relation to Growth Phase - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 3-Hydroxypentadecane-4-one in Amoeba Hosts: A Review of Currently Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the biological activity of 3-Hydroxypentadecane-4-one in amoeba hosts. However, a thorough review of publicly available scientific literature and databases has revealed a significant lack of specific data on this topic. As of the date of this publication, there are no published studies detailing the effects, mechanisms of action, or experimental protocols related to this compound and its interaction with amoeboid organisms.

Introduction

Amoeboid protozoa, particularly those of the genus Acanthamoeba, are of significant medical and environmental concern. They are known to cause severe human infections, including granulomatous amoebic encephalitis (GAE) and Acanthamoeba keratitis (AK), a painful and sight-threatening infection of the cornea. The resilient nature of Acanthamoeba cysts poses a considerable challenge to effective treatment, necessitating the search for novel and more effective therapeutic agents.

This guide was intended to focus on the biological activity of a specific compound, this compound, within the context of amoeba hosts. The objective was to collate and present quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions. However, the absence of specific research on this compound in relation to amoeba has made it impossible to fulfill these original objectives.

Current Landscape of Anti-Amoebic Compound Research

While information on this compound is not available, research into other chemical entities has provided valuable insights into potential therapeutic strategies against pathogenic amoebae. Studies have identified several classes of compounds with demonstrated anti-amoebic properties. These include:

-

DNA Minor Groove Binders (MGBs): Certain S-MGBs have shown efficacy in reducing amoeba-mediated cytotoxicity.

-

Eugenol Derivatives: These compounds have exhibited cytotoxic effects against Acanthamoeba trophozoites.

-

Piperidine and Urea Imidazole Derivatives: These have been identified as having amoebicidal activity, inducing apoptosis-like cell death through mitochondrial damage mediated by reactive oxygen species (ROS).

These findings highlight diverse mechanisms of action that can be exploited in the development of new anti-amoebic drugs.

Hypothetical Experimental Workflow for Assessing Novel Compounds

In the absence of specific data for this compound, this section outlines a generalized experimental workflow that could be employed to assess the biological activity of any novel compound against amoeba hosts. This workflow is based on established protocols in the field of anti-parasitic drug discovery.

Caption: Generalized workflow for evaluating a novel anti-amoebic compound.

Potential Signaling Pathways for Investigation

Based on the mechanisms of action of other known anti-amoebic compounds, a hypothetical signaling pathway for a compound like this compound could involve the induction of apoptosis. The following diagram illustrates a simplified, speculative pathway leading to programmed cell death in an amoeba.

Caption: A speculative signaling pathway for induced apoptosis in amoeba.

Conclusion and Future Directions

The development of effective treatments for infections caused by amoeba remains a critical area of research. While the biological activity of this compound in amoeba hosts is currently uncharacterized, the established methodologies and known mechanisms of action for other compounds provide a clear roadmap for future investigations.

It is recommended that future research endeavors focus on:

-

In vitro screening: Initial cytotoxicity assays to determine if this compound exhibits any anti-amoebic activity.

-

Mechanism of action studies: If activity is observed, subsequent experiments should aim to elucidate the molecular pathways involved.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogues of this compound to optimize potency and reduce potential toxicity.

The scientific community is encouraged to explore the potential of novel chemical scaffolds, including that of this compound, to address the unmet medical need for more effective anti-amoebic therapies. Further research in this area is essential to populate the knowledge base and accelerate the drug discovery process.

The Evolutionary Significance of Alpha-Hydroxyketone Signaling in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-hydroxyketones (AHKs) represent a distinct class of signaling molecules employed by certain bacteria for cell-to-cell communication, a process known as quorum sensing. This technical guide provides a comprehensive overview of the evolutionary significance, biochemical pathways, and regulatory roles of AHK signaling. Primarily characterized in aquatic γ-proteobacteria, such as Vibrio cholerae and Legionella pneumophila, AHK signaling is crucial for orchestrating collective behaviors, including virulence, biofilm formation, and genetic competence. This document details the enzymatic synthesis of AHKs, their detection by specific sensor kinases, and the subsequent phosphorelay cascades that modulate gene expression. Furthermore, this guide presents detailed experimental protocols for the study of AHK signaling and collates key quantitative data to facilitate comparative analysis and inform future research and drug development endeavors.

Introduction: A Novel Class of Bacterial Autoinducers

Bacteria utilize a sophisticated chemical language to sense their population density and coordinate group behaviors. This process, termed quorum sensing (QS), relies on the production, release, and detection of small signaling molecules called autoinducers[1]. While several classes of autoinducers have been extensively studied, alpha-hydroxyketones (AHKs) have emerged as a more recently discovered family of QS signals[2].

AHKs are primarily associated with aquatic γ-proteobacteria[1]. The most well-characterized AHK signaling systems are the CqsA/CqsS system in Vibrio cholerae, the causative agent of cholera, and the LqsA/LqsS system in Legionella pneumophila, the pathogen responsible for Legionnaires' disease[2][3]. In these bacteria, AHK signaling plays a pivotal role in regulating a suite of physiological processes, including the expression of virulence factors, the formation of biofilms, and the uptake of foreign DNA (natural competence)[1][3]. Understanding the evolutionary origins and functional intricacies of AHK signaling is therefore of significant interest for both fundamental microbiology and the development of novel antimicrobial strategies.

Evolutionary Significance and Distribution

The evolutionary history of AHK signaling systems appears to be a dynamic interplay of vertical inheritance and horizontal gene transfer (HGT). The core genetic components, the autoinducer synthase (cqsA or lqsA) and the cognate sensor kinase (cqsS or lqsS), are found in a variety of aquatic bacteria, suggesting an ancient origin within this ecological niche[2].

dot

Caption: Evolutionary dissemination of AHK signaling systems.

Alpha-Hydroxyketone Signaling Pathways

The AHK signaling pathways in Vibrio cholerae and Legionella pneumophila, while sharing a common architectural theme, exhibit notable differences in their components and regulatory logic.

The CqsA/CqsS System in Vibrio cholerae

dot

Caption: The CqsA/CqsS signaling pathway in Vibrio cholerae.

The LqsA/LqsS System in Legionella pneumophila

dot

Caption: The LqsA/LqsS signaling pathway in Legionella pneumophila.

Quantitative Data Summary

The following tables summarize key quantitative data related to AHK signaling in Vibrio cholerae and Legionella pneumophila. This data is essential for understanding the sensitivity and dynamics of these systems and for the development of potential inhibitors.

Table 1: Receptor-Ligand Interactions

| Ligand | Receptor | EC50 (nM) | Organism | Reference |

| CAI-1 | CqsS | 38 | Vibrio cholerae | |

| (R)-CAI-1 | CqsS | ~76 | Vibrio cholerae | |

| Ea-CAI-1 | CqsS | ~4.2 | Vibrio cholerae | |

| C8-ester-CAI-1 | CqsS | 24 | Vibrio cholerae | |

| Am-CAI-1 | CqsS | 210 | Vibrio cholerae |

Table 2: Autoinducer Concentrations in Bacterial Cultures

| Autoinducer | Organism | Culture Condition | Concentration | Reference |

| CAI-1 | Vibrio cholerae | High cell density | Up to 5 µM | |

| Amino-CAI-1 | E. coli (overexpressing CqsA) | Minimal media | >100-fold less than CAI-1 |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study AHK signaling.

Chemical Synthesis of Alpha-Hydroxyketones

Protocol for Solid-Phase Synthesis of AHKs:

-

Starting Material: Begin with a suitable chiral precursor, such as (S)-2-hydroxybutyrate.

-

Protection: Protect the hydroxyl group, for example, as a silyl ether.

-

Weinreb Amide Formation: Convert the carboxylic acid to a Weinreb amide. This functional group is stable to Grignard reagents but can be readily converted to a ketone.

-

Deprotection: Remove the protecting group from the hydroxyl group to yield the final AHK product.

-

Purification: Purify the AHK using column chromatography or high-performance liquid chromatography (HPLC).

dot

Caption: General workflow for the chemical synthesis of AHKs.

Detection and Quantification of AHKs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for detecting and quantifying AHKs in complex biological samples.

Protocol for LC-MS/MS Analysis:

-

Sample Preparation:

-

Centrifuge bacterial cultures to pellet the cells.

-

Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria.

-

Perform a liquid-liquid extraction of the supernatant, typically with ethyl acetate, to isolate the AHKs.

-

Evaporate the organic solvent and resuspend the extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

-

LC Separation:

-

Inject the sample onto a reverse-phase HPLC column (e.g., a C18 column).

-

Use a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic acid, to separate the AHKs from other components in the extract.

-

-

MS/MS Detection:

-

Introduce the eluent from the LC column into the mass spectrometer.

-

Use electrospray ionization (ESI) in positive ion mode.

-

Perform targeted analysis using multiple reaction monitoring (MRM) for known AHKs. This involves selecting the precursor ion (the protonated AHK molecule) and monitoring for specific product ions that are formed upon fragmentation.

-

-

Quantification:

-

Create a standard curve using known concentrations of synthetic AHKs.

-

Calculate the concentration of the AHK in the original sample by comparing its peak area to that of the internal standard and the standard curve.

-

Analysis of Gene Expression by Quantitative RT-PCR (qRT-PCR)

qRT-PCR is used to measure the change in the expression of specific genes in response to AHK signaling.

Protocol for qRT-PCR:

-

RNA Isolation:

-

Grow bacterial cultures to the desired cell density, with and without the addition of the AHK of interest.

-

Harvest the cells and isolate total RNA using a commercial kit or a standard protocol (e.g., Trizol extraction).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.

-

-

cDNA Synthesis:

-

Reverse transcribe a known amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

-

Primer Design and Validation:

-

Design primers specific to the target genes (e.g., hapR, lqsR) and a reference gene (a housekeeping gene with stable expression).

-

Validate the primers to ensure they amplify a single product of the correct size and have a high amplification efficiency (typically 90-110%).

-

-

qPCR Reaction:

-

Set up the qPCR reactions in a real-time PCR instrument using a SYBR Green-based master mix, the cDNA template, and the gene-specific primers.

-

Include no-template controls and no-reverse-transcriptase controls to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each reaction.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

-

Calculate the fold change in gene expression between the treated and untreated samples using the ΔΔCt method.

-

Construction of Isogenic Mutants

Creating isogenic mutants (e.g., deleting the AHK synthase gene) is essential for elucidating the function of AHK signaling. Homologous recombination is a common method for this purpose.

Protocol for Creating Isogenic Mutants:

-

Construct a Suicide Vector:

-

Clone the upstream and downstream flanking regions of the target gene into a suicide vector (a plasmid that cannot replicate in the target bacterium).

-

Insert an antibiotic resistance cassette between the two flanking regions.

-

-

Introduce the Vector into the Target Bacterium:

-

Transform the target bacterium with the suicide vector, for example, by electroporation or conjugation.

-

-

Select for Single Crossover Events:

-

Plate the transformed cells on a medium containing the antibiotic corresponding to the resistance cassette on the suicide vector. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

-

-

Select for Double Crossover Events:

-

Use a counter-selection method (e.g., a sacB gene, which is toxic in the presence of sucrose) to select for cells that have lost the suicide vector backbone through a second homologous recombination event. This second crossover can either revert the mutation or replace the target gene with the antibiotic resistance cassette.

-

-

Screen for the Desired Mutant:

-

Screen the resulting colonies by PCR to identify those that have the desired gene deletion.

-

Future Directions and Therapeutic Implications

The study of AHK signaling is a rapidly evolving field with significant potential for the development of novel anti-infective therapies. By targeting quorum sensing, it may be possible to disarm pathogens without killing them, which could reduce the selective pressure for the development of antibiotic resistance.

Future research should focus on:

-

Identifying and characterizing AHK signaling systems in a broader range of bacteria: This will provide a more complete picture of the evolutionary history and ecological roles of this signaling mechanism.

-

Elucidating the three-dimensional structures of AHK synthases and sensor kinases: This will facilitate the rational design of potent and specific inhibitors.

-

Screening for and developing small molecule inhibitors of AHK signaling: These molecules could serve as lead compounds for the development of new drugs to treat infections caused by pathogens such as Vibrio cholerae and Legionella pneumophila.

-

Investigating the role of AHKs in inter-species and inter-kingdom communication: Understanding how bacteria use these signals to interact with other organisms in their environment could reveal new aspects of microbial ecology and pathogenesis.

By continuing to unravel the complexities of alpha-hydroxyketone signaling, the scientific community can pave the way for innovative approaches to combat bacterial infections and manipulate microbial communities for beneficial purposes.

References

- 1. youtube.com [youtube.com]

- 2. Multiple Sequence Alignment Averaging Improves Phylogeny Reconstruction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Legionella Autoinducer Synthase LqsA Produces an α-Hydroxyketone Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 7. An atlas of bacterial serine-threonine kinases reveals functional diversity and key distinctions from eukaryotic kinases - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Hydroxypentadecane-4-one in Legionella Biofilm Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Legionella pneumophila, the primary causative agent of Legionnaires' disease, is a waterborne pathogen that thrives in natural and man-made aquatic environments. A key factor in its persistence and dissemination is its ability to form biofilms—complex, surface-associated communities of microorganisms encased in a self-produced extracellular matrix. These biofilms provide a protective niche for Legionella, shielding it from environmental stresses and biocides, and serve as a reservoir for transmission.

This technical guide provides an in-depth exploration of the connection between 3-Hydroxypentadecane-4-one and biofilm formation in Legionella. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the underlying signaling pathways, quantitative data on biofilm formation, and the experimental protocols used to investigate these phenomena. A deeper understanding of this QS system holds significant potential for the development of novel anti-biofilm strategies to control Legionella proliferation in critical environments.

The Lqs-LvbR Signaling Pathway

The core components of this pathway include:

-

LqsR: The response regulator that, upon phosphorylation, modulates the expression of target genes.

-

LvbR: A key transcription factor that is regulated by the Lqs system and, in turn, controls the expression of genes involved in c-di-GMP metabolism.

-

Hnox1: An inhibitor of the diguanylate cyclase Lpg1057.

-

Lpg1057: A diguanylate cyclase that synthesizes c-di-GMP.

The signaling pathway can be visualized as follows:

Quantitative Data on Biofilm Formation

The Lqs-LvbR signaling network directly impacts the ability of Legionella pneumophila to form biofilms. Deletion of key genes in this pathway leads to observable and quantifiable changes in biofilm architecture and density. The following tables summarize quantitative data from studies investigating the role of this signaling network on biofilm-related phenotypes.

Table 1: Biofilm Formation in a Legionella pneumophila ΔbffA Mutant

This table presents data from a 96-well plate biofilm assay, where biofilm formation was quantified by crystal violet staining and measurement of optical density at 600 nm (OD600). The ΔbffA mutant, which exhibits a hyper-biofilm phenotype, is regulated by the Lqs-LvbR quorum-sensing network.[1]

| Time (Days) | Wild-Type (OD600) | ΔbffA Mutant (OD600) |

| 2 | ~0.1 | ~0.4 |

| 4 | ~0.2 | ~0.8 |

| 6 | ~0.3 | ~1.2 |

| 8 | ~0.4 | ~1.5 |

| 10 | ~0.5 | ~1.6 |

| 12 | ~0.6 | ~1.7 |

Table 2: Amoeba Migration Through Biofilms of Lqs System Mutants

| L. pneumophila Strain | Amoeba Velocity (µm/min) | Euclidean Distance (µm) |

| Wild-Type (JR32) | ~1.5 | ~40 |

| ΔlqsA | ~1.2 | ~30 |

| ΔlqsR | ~0.8 | ~20 |

| ΔlvbR | ~1.0 | ~25 |

Table 3: Bacterial Cluster Formation of Lqs System Mutants on Amoebae

This table quantifies the size of L. pneumophila bacterial clusters formed on A. castellanii within biofilms. The formation of these clusters is a critical aspect of the host-pathogen interaction within the biofilm environment and is regulated by the Lqs system.[2]

| L. pneumophila Strain | Average Cluster Size (µm²) |

| Wild-Type (JR32) | ~30 |

| ΔlqsA | ~30 |

| ΔlqsR | ~15 |

| ΔlvbR | ~20 |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the effects of this compound on Legionella biofilm formation. Below are methodologies for key experiments cited in the literature.

Protocol 1: 96-Well Plate Biofilm Assay (Crystal Violet Staining)

This protocol is a standard method for the quantitative assessment of biofilm formation in a high-throughput manner.

Materials:

-

Legionella pneumophila strains (e.g., wild-type, ΔlqsA, ΔlqsR, ΔlvbR mutants)

-

ACES-buffered Yeast Extract (AYE) broth[1]

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic Acid

-

Phosphate-Buffered Saline (PBS)

-

Plate reader (absorbance at 550-600 nm)

Procedure:

-

Bacterial Culture Preparation: Grow L. pneumophila strains in AYE broth to the desired growth phase (e.g., post-exponential phase). Adjust the optical density (OD600) of the cultures to a standardized value (e.g., 0.3) in fresh AYE broth.[1]

-

Inoculation: Add 200 µL of the standardized bacterial suspension to each well of a 96-well microtiter plate. Include wells with sterile AYE broth as a negative control.

-

Incubation: Incubate the plate under static conditions at 30°C or 37°C for the desired period (e.g., 24, 48, 72 hours, or longer for extended studies).[1]

-

Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

-

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[1]

-

Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature with gentle shaking.

-

Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 550-600 nm using a plate reader.

Protocol 2: Confocal Laser Scanning Microscopy (CLSM) of Biofilms

CLSM allows for the three-dimensional visualization and structural analysis of biofilms.

Materials:

-

Legionella pneumophila strains, potentially expressing a fluorescent protein (e.g., GFP)

-

Glass-bottom dishes or chamber slides

-

AYE broth

-

Fluorescent stains (e.g., SYTO 9 for live cells, propidium iodide for dead cells)

-

Confocal microscope with appropriate lasers and filters

Procedure:

-

Biofilm Growth: Grow L. pneumophila biofilms directly on glass-bottom dishes or in chamber slides using AYE broth, following a similar inoculation and incubation procedure as the 96-well plate assay.

-

Staining (if necessary): If strains do not express a fluorescent protein, gently remove the planktonic medium and stain the biofilm with a suitable fluorescent dye according to the manufacturer's instructions.

-

Image Acquisition: Mount the sample on the confocal microscope. Acquire Z-stack images through the entire thickness of the biofilm using appropriate laser excitation and emission filters.

-

Image Analysis: Use imaging software (e.g., ImageJ/Fiji, Imaris) to reconstruct 3D images of the biofilm and to quantify structural parameters such as biomass, thickness, and surface coverage.

Conclusion and Future Directions

The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further research in this area. Future studies should aim to further elucidate the downstream targets of the Lqs-LvbR network and to screen for small molecule inhibitors of LqsA, LqsS/T, or LqsR. Such endeavors will be critical in translating our understanding of Legionella quorum sensing into effective strategies for the control and prevention of Legionnaires' disease.

References

Methodological & Application

Protocol for treating macrophage cell cultures with 3-Hydroxypentadecane-4-one

Topic: Protocol for treating macrophage cell cultures with 3-Hydroxypentadecane-4-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a ketone compound with potential biological activities. Its structural similarity to components found in natural products like Cashew Nut Shell Liquid (CNSL), which are known to possess anti-inflammatory properties, suggests that it may modulate macrophage function. Macrophages are key players in the inflammatory response, and compounds that can influence their activity are of significant interest for the development of new therapeutics for inflammatory diseases.

These application notes provide a detailed protocol for the preparation and treatment of macrophage cell cultures with this compound. The described methods allow for the assessment of its cytotoxic effects and its potential to modulate the inflammatory response in macrophages. The protocols are designed for common macrophage cell lines such as RAW 264.7 or THP-1 (differentiated into a macrophage-like state).

Data Presentation

The following table summarizes the quantitative data that can be generated using the protocols described in this document. This structured format allows for easy comparison of the effects of different concentrations of this compound.

| Parameter | Assay | Endpoint Measurement | Example Data Presentation |

| Cell Viability | MTT Assay | Absorbance at 570 nm | % Viability relative to vehicle control |

| Nitric Oxide Production | Griess Assay | Absorbance at 540 nm | Concentration of Nitrite (μM) |

| Pro-inflammatory Cytokine Secretion (TNF-α) | ELISA | Absorbance at 450 nm | Concentration of TNF-α (pg/mL) |

| Pro-inflammatory Cytokine Secretion (IL-6) | ELISA | Absorbance at 450 nm | Concentration of IL-6 (pg/mL) |

| NF-κB Activation | Western Blot | Band intensity of phosphorylated p65 | Fold change in p-p65/total p65 vs. LPS control |

| MAPK Activation (p38) | Western Blot | Band intensity of phosphorylated p38 | Fold change in p-p38/total p38 vs. LPS control |

Experimental Protocols

Reagent Preparation: this compound Stock Solution

Note: this compound is presumed to be a lipophilic compound. The following protocol is a general guideline for dissolving such compounds for use in cell culture.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, pyrogen-free microcentrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for compounds with unknown solubility and potency.

-

To do this, weigh the appropriate amount of this compound and dissolve it in the calculated volume of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming in a 37°C water bath may aid dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Macrophage Cell Culture and Seeding

Materials:

-

RAW 264.7 or THP-1 cells

-

Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

For THP-1 cells: Phorbol 12-myristate 13-acetate (PMA) for differentiation

-

Sterile cell culture plates (e.g., 96-well for viability assays, 24-well for inflammatory assays)

Procedure:

-

Culture macrophage cells in a humidified incubator at 37°C with 5% CO2.

-

For THP-1 cells, induce differentiation into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours, followed by a 24-hour rest period in fresh, PMA-free medium.

-

Harvest the cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into the appropriate culture plates at a predetermined density. For example:

-

96-well plates: 1 x 10^5 cells/mL

-

24-well plates: 1.5 x 10^5 cells/mL

-

-

Allow the cells to adhere and stabilize for 24 hours before treatment.

Treatment of Macrophages with this compound

Procedure:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

-

Important: The final concentration of DMSO in the culture medium should be kept constant across all treatment groups (including the vehicle control) and should not exceed 0.1% to avoid solvent-induced toxicity.

-

-

For inflammatory assays, pre-treat the cells with the different concentrations of this compound for 1-2 hours.

-

Following pre-treatment, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO production).

-

Include the following controls:

-

Untreated control: Cells in culture medium only.

-

Vehicle control: Cells treated with the same final concentration of DMSO as the highest compound concentration group.

-

LPS-only control: Cells stimulated with LPS in the presence of the vehicle.

-

Assessment of Cell Viability (MTT Assay)

Procedure:

-

After the treatment period (e.g., 24 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[1]

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control group.

Measurement of Nitric Oxide Production (Griess Assay)

Procedure:

-

After the 24-hour stimulation period, collect the cell culture supernatants.

-

Mix an equal volume of the supernatant with Griess reagent.[1]

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

Procedure:

-

Collect the cell culture supernatants after the 24-hour stimulation period.

-

Measure the concentration of cytokines such as TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Follow the manufacturer's instructions for the ELISA procedure.

-

Read the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.

Analysis of Signaling Pathways (Western Blot)

Procedure:

-

For signaling pathway analysis, a shorter LPS stimulation time (e.g., 15-60 minutes) is typically used.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., NF-κB p65, p38 MAPK).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Mandatory Visualizations

Caption: Experimental workflow for assessing the effects of this compound on macrophages.

Caption: Hypothesized signaling pathway for the anti-inflammatory action of this compound.

References

Application Notes: Utilizing a Vibrio cholerae Reporter Strain for the Detection of LAI-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Assay

Applications

-

Basic research in quorum sensing: This system can be used to investigate the specificity and promiscuity of quorum-sensing receptors.

Quantitative Data Summary

| LAI-1 Concentration (µM) | Relative Luminescence Units (RLU) |

| 1 | Low |

| 5 | Medium |

| 10 | High |

| 20 | Saturation |

Note: The terms "Low," "Medium," "High," and "Saturation" are qualitative descriptions based on published dose-response curves. For precise quantification, a standard curve should be generated for each experiment.[1]

Signaling Pathway and Experimental Workflow

LAI-1 Detection Pathway in Vibrio cholerae Reporter

Experimental Workflow for LAI-1 Detection

Experimental Protocol

Materials

-

Vibrio cholerae reporter strain (e.g., MM920: ΔcqsA, ΔluxQ)

-

Luria-Bertani (LB) medium supplemented with appropriate antibiotics for the reporter strain

-

96-well white, clear-bottom microtiter plates

-

Plate reader with luminescence detection capabilities (luminometer)

Method

-

Preparation of Reporter Strain:

-

Inoculate a single colony of the V. cholerae reporter strain into 5 mL of LB medium with appropriate antibiotics.

-

Incubate overnight at 30°C with shaking (200 rpm).

-

The following day, dilute the overnight culture 1:1000 into fresh LB medium.

-

Incubate at 30°C with shaking until the culture reaches an optical density at 600 nm (OD600) of approximately 0.1-0.2 (early exponential phase).

-

-

-

Prepare experimental samples by diluting them in LB medium. If using culture supernatants, they should be filter-sterilized.

-

Assay Setup:

-

In a 96-well white, clear-bottom microtiter plate, add 100 µL of the prepared V. cholerae reporter strain culture to each well.

-

Include wells with only the reporter strain and LB medium as a background control.

-

-

Incubation and Measurement:

-

Incubate the microtiter plate at 30°C with shaking for a predetermined time (e.g., 4-6 hours). The optimal incubation time should be determined empirically.

-

Measure the bioluminescence using a plate luminometer. It is also recommended to measure the OD600 of each well to normalize the luminescence signal to cell density.

-

-

Data Analysis:

-

Calculate the Relative Light Units (RLU) for each well by dividing the raw luminescence value by the corresponding OD600 value (RLU = Luminescence / OD600).

-

Subtract the background RLU (from the reporter strain with LB medium only) from all other RLU values.

-

Conclusion

References

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. Small molecule communication of Legionella: the ins and outs of autoinducer and nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Legionella autoinducer LAI-1 is delivered by outer membrane vesicles to promote interbacterial and interkingdom signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Methodologies for Elucidating the Role of LAI-1 in Legionella Motility

Audience: Researchers, scientists, and drug development professionals.

Introduction

LAI-1 Signaling Pathway Regulating Motility